Methyl 5-amino-2-chloro-3-iodobenzoate
Description
Methyl 5-amino-2-chloro-3-iodobenzoate (CAS: CID 131273291) is a halogenated aromatic ester with the molecular formula C₈H₇ClINO₂. Its structure features a benzene ring substituted with amino (-NH₂), chloro (-Cl), and iodo (-I) groups at positions 5, 2, and 3, respectively, alongside a methyl ester (-COOCH₃) at position 1. Key physicochemical properties include a molecular weight of 311.5 g/mol and predicted collision cross-section (CCS) values ranging from 143.6–155.7 Ų for various adducts (e.g., [M+H]⁺: 150.5 Ų) .
Properties
Molecular Formula |
C8H7ClINO2 |
|---|---|
Molecular Weight |
311.50 g/mol |
IUPAC Name |
methyl 5-amino-2-chloro-3-iodobenzoate |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3H,11H2,1H3 |
InChI Key |
LEJYYNPAIGZSKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)N)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-chloro-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzoates .
Scientific Research Applications
Methyl 5-amino-2-chloro-3-iodobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 5-amino-2-chloro-3-iodobenzoate involves its interaction with specific molecular targets and pathways. The amino, chloro, and iodo groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Methyl 5-chloro-2-iodobenzoate (CAS 1012882-90-4)
- Molecular Formula : C₈H₆ClIO₂.
- Key Differences: Lacks the amino group at position 5; substituents are chloro (position 5) and iodo (position 2).
- This analog may exhibit lower reactivity in nucleophilic aromatic substitution or coupling reactions due to the missing -NH₂ directing group .
Ethyl 4-amino-2-chloro-5-iodobenzoate (CAS 1889291-07-9)
- Molecular Formula: C₉H₉ClINO₂.
- Key Differences: Ethyl ester (-COOCH₂CH₃) replaces the methyl ester, and substituents are amino (position 4), chloro (position 2), and iodo (position 5).
- The shifted amino group alters electronic distribution on the ring, which may affect regioselectivity in further derivatization .
5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1)
- Molecular Formula : C₇H₄ClIO₂.
- Key Differences: Replaces the methyl ester and amino groups with a hydroxy (-OH) and aldehyde (-CHO).
- Implications : The aldehyde functionality introduces electrophilicity, enabling condensation reactions (e.g., Schiff base formation). The hydroxy group increases acidity (pKa ~10), making it more reactive in deprotonation-driven reactions compared to the esterified target compound .
Physicochemical and Analytical Properties
| Property | Methyl 5-amino-2-chloro-3-iodobenzoate | Methyl 5-chloro-2-iodobenzoate | Ethyl 4-amino-2-chloro-5-iodobenzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 311.5 | 310.5 | 325.5 |
| Predicted CCS ([M+H]⁺) | 150.5 Ų | N/A | N/A |
| Key Functional Groups | -NH₂, -Cl, -I, -COOCH₃ | -Cl, -I, -COOCH₃ | -NH₂, -Cl, -I, -COOCH₂CH₃ |
| Polarity | Moderate (amide-like) | Low | Moderate |
- Collision Cross-Section (CCS): The target compound’s CCS values (e.g., [M+H]⁺: 150.5 Ų) reflect its moderate polarity and compact structure. Analogs with ethyl esters or missing amino groups may exhibit higher CCS due to increased molecular volume or reduced charge localization .
Biological Activity
Methyl 5-amino-2-chloro-3-iodobenzoate is a chemical compound that has garnered interest in various fields of research due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, findings from case studies, and a comprehensive review of existing literature.
Chemical Structure and Properties
This compound features an aromatic ring with amino, chloro, and iodo substituents. The specific arrangement of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the amino group allows for hydrogen bonding, while the halogen atoms (chlorine and iodine) can enhance lipophilicity and influence binding affinity to proteins or enzymes. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects.
Biological Activity Overview
Research has indicated that this compound may exhibit several biological activities:
Table 1: Summary of Biological Activities
Case Study: Anticancer Screening
A study conducted at the Sanford Burnham Medical Research Institute screened a library of compounds, including derivatives similar to this compound. The results indicated that certain derivatives effectively reduced cell viability in pancreatic cancer models, suggesting that modifications to the core structure could enhance anticancer properties .
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds to understand its unique properties better:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-5-chloro-3-iodobenzoate | Similar halogenated structure | Anticancer, anti-inflammatory |
| Methyl 5-chloroanthranilate | Contains chloro group | Antimicrobial |
| Ethyl 5-amino-2-chloro-3-iodobenzoate | Ethyl substitution affects reactivity | Potentially similar biological effects |
Q & A
Q. Table 1: Key Reaction Conditions for Synthesis
| Parameter | Optimal Value | Reference |
|---|---|---|
| Temperature | 60–80°C (reflux) | |
| Catalyst | HSO (5% v/v) | |
| Solvent | Methanol | |
| Purification | Ethanol/water (3:1) |
Q. Table 2: Common Analytical Signatures
| Technique | Key Observation | Reference |
|---|---|---|
| H NMR (CDCl) | δ 3.90 (s, 3H, OCH) | |
| HRMS (ESI) | m/z 356.89 [M+H] | |
| FT-IR | 1720 cm (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
